D-(-)-3-Phosphoglyceric acid disodium salt

Catalog No.
S804397
CAS No.
80731-10-8
M.F
C3H5Na2O7P
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-3-Phosphoglyceric acid disodium salt

CAS Number

80731-10-8

Product Name

D-(-)-3-Phosphoglyceric acid disodium salt

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate

Molecular Formula

C3H5Na2O7P

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L

SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Synonyms

D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT;D-3-PHOSPHOGLYCERIC ACID DISODIUM SALT;D-3-Phosphoglyceric acid dissodium salt;D(-)3-PHOSPHOGLYCERIC ACID DISODIUM;(-)-disodium d-3-phosphoglycerate;(-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphat

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Studying Glyceric Acid Phosphorylation:

Researchers have utilized D-(-)-3-Phosphoglyceric acid disodium salt to investigate the process of glyceric acid phosphorylation in aqueous solutions. This research helps us understand the mechanisms and factors influencing this vital step in the conversion of glucose to energy within cells [].

Characterizing Arsenate Reduction:

Studies have employed D-(-)-3-Phosphoglyceric acid disodium salt to characterize a specific type of arsenate reduction process linked to glycolysis. This research contributes to a deeper understanding of how cells manage and potentially detoxify arsenic, a potentially harmful environmental contaminant [].

Investigating Intermediary Metabolism:

D-(-)-3-Phosphoglyceric acid itself, the main component of the disodium salt, serves as a crucial intermediate in the cellular process known as glycolysis. This metabolic pathway breaks down glucose to generate energy (ATP) for various cellular functions. Studying D-(-)-3-Phosphoglyceric acid disodium salt, therefore, provides insights into the regulation and efficiency of this fundamental biological process [, ].

Exploring Serine Biosynthesis:

D-(-)-3-Phosphoglyceric acid also acts as a precursor in the biosynthesis of the essential amino acid serine. Research involving D-(-)-3-Phosphoglyceric acid disodium salt can contribute to understanding the regulation and potential manipulation of serine production within cells [].

D-(-)-3-Phosphoglyceric acid disodium salt is a biochemical compound with the molecular formula C3H5Na2O7P\text{C}_3\text{H}_5\text{Na}_2\text{O}_7\text{P} and a molecular weight of 230.02 g/mol. It is recognized as an important intermediate in the glycolytic pathway, where it plays a crucial role in energy metabolism. The compound appears as a white powder and is soluble in water, with a solubility of approximately 50 mg/mL . Its IUPAC name is disodium (2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate, and it has a CAS number of 80731-10-8 .

Role in Glycolysis:

During glycolysis, PG disodium salt (as 3-PGA) undergoes a series of enzyme-catalyzed reactions. Energy stored in the phosphate group is transferred to ADP to generate ATP. Additionally, the molecule undergoes rearrangement to form phosphoenolpyruvate (PEP), another high-energy intermediate that further contributes to ATP production [].

  • Glycolysis: It is formed from the conversion of glyceraldehyde 3-phosphate and can be further converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.
  • Formation of Serine: This compound serves as a precursor for the synthesis of serine, an amino acid essential for protein synthesis and various metabolic pathways .
  • Phosphorylation Reactions: It can undergo phosphorylation reactions in aqueous solutions, which are critical for various metabolic processes .

D-(-)-3-Phosphoglyceric acid disodium salt exhibits significant biological activity, primarily due to its role in glycolysis and amino acid metabolism. It acts as an intermediate that facilitates energy production through the breakdown of glucose. Additionally, it has been linked to various metabolic pathways involving serine synthesis and is involved in the regulation of cellular energy levels . Studies have also indicated its involvement in glutathione and NAD-dependent arsenate reduction processes, which are relevant to detoxification mechanisms within cells .

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as phosphoglycerate kinase to catalyze the phosphorylation of glyceric acid.
  • Chemical Synthesis: Chemical methods may involve the reaction of glyceric acid with phosphoric acid followed by neutralization with sodium hydroxide to form the disodium salt .
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this compound using genetically modified organisms that express relevant metabolic pathways.

D-(-)-3-Phosphoglyceric acid disodium salt has diverse applications:

  • Biochemical Research: It is widely used in laboratories for studying glycolysis and metabolic pathways.
  • Pharmaceutical Development: The compound serves as a reference standard in drug formulation and development studies.
  • Nutritional Supplementation: Due to its role in energy metabolism, it may be explored for use in dietary supplements aimed at enhancing athletic performance or energy levels .

Studies have shown that D-(-)-3-Phosphoglyceric acid disodium salt interacts with various biomolecules:

  • Enzyme Interactions: It acts as a substrate for several enzymes involved in glycolysis and amino acid metabolism, influencing their activity and regulation.
  • Metabolic Pathway Integration: Its presence affects the flux through metabolic pathways such as glycolysis and gluconeogenesis, demonstrating its importance in cellular metabolism .
  • Toxicological Studies: Research indicates that while it is generally safe, high concentrations may lead to irritant effects, necessitating careful handling in laboratory settings .

D-(-)-3-Phosphoglyceric acid disodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Below are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
L-(-)-Glyceric AcidC3H6O4An enantiomer that does not participate directly in glycolysis but is involved in other metabolic pathways.
2-Phosphoglyceric AcidC3H5O7PDirectly follows D-(-)-3-phosphoglyceric acid in glycolysis; essential for ATP production.
Glyceraldehyde 3-phosphateC3H7O6PA precursor to D-(-)-3-phosphoglyceric acid, playing a critical role in carbohydrate metabolism.

D-(-)-3-Phosphoglyceric acid disodium salt is unique due to its specific role as an intermediate in glycolysis and its function as a precursor for serine synthesis, distinguishing it from other similar compounds that may not share these dual functionalities .

Appearance

A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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